molecular formula C10H14BFO3 B1408094 (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid CAS No. 1704074-02-1

(3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid

Cat. No.: B1408094
CAS No.: 1704074-02-1
M. Wt: 212.03 g/mol
InChI Key: DKNBXEFDFLTCEF-UHFFFAOYSA-N
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Description

“(3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a mono-isotopic mass of 212.102005 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a 4-methylphenyl group, which is further connected to a 3-fluoropropoxy group . This structure contributes to its unique chemical properties.

Scientific Research Applications

Organic Synthesis

  • Boronic acids, including derivatives similar to (3-(3-Fluoropropoxy)-4-methylphenyl)boronic acid, are key intermediates in organic synthesis. They are widely used in reactions like Suzuki aryl-coupling to synthesize olefins, styrenes, and biphenyl derivatives. These reactions facilitate the synthesis of numerous natural products and organic materials (Sun Hai-xia et al., 2015).

Macrocyclic Chemistry

  • Boronic esters, including various aryl boronic acids, play a significant role in macrocyclic chemistry. They contribute to the synthesis of complex macrocyclic and dimeric structures, which are analyzed for various structural parameters like bond length and intermolecular interactions (N. Fárfan et al., 1999).

Glucose Sensing Materials

  • Amino-3-fluorophenyl boronic acids, a category related to the compound , have been synthesized for the construction of glucose sensing materials. These materials are particularly effective in physiological pH conditions, which is crucial for medical applications (Sasmita Das et al., 2003).

Catalysis

  • N,N-di-isopropylbenzylamineboronic acid derivatives, similar in structure to the compound of interest, have been explored as catalysts for direct amide formation between carboxylic acids and amines. These catalysts exhibit varying reactivity based on the nature of substituents, significantly impacting their efficiency in synthesis processes (K. Arnold et al., 2008).

Fluorescent Chemosensors

  • Boronic acids, including phenylboronic compounds, are instrumental in developing fluorescent chemosensors. These sensors can detect carbohydrates, L-dopamine, fluoride, and other bioactive substances. The sensors operate by changing fluorescence properties upon interaction with these substances, making them valuable in biological and chemical sensing applications (S. Huang et al., 2012).

Fluorescence Quenching Studies

  • Research on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been conducted to understand their fluorescence quenching behaviors in various solvents. This study contributes to the knowledge of the photophysical properties of boronic acid derivatives (H. S. Geethanjali et al., 2015).

Diol Complexation

  • Boronic acids are used in biomaterials due to their ability to bind with diols, which is fundamental in developing dynamic covalent or responsive hydrogels. This application is critical in sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).

Fructose Reduction in Food Matrices

  • The unique properties of boronic acids, such as forming esters with diol structures, have been explored for the specific reduction of fructose in fruit juices and other food matrices. This shows potential applications in food processing and sugar reduction (Paul Pietsch et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[3-(3-fluoropropoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBXEFDFLTCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213250
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-02-1
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(3-fluoropropoxy)-4-methylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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